molecular formula C23H22N6O2 B6532069 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide CAS No. 1019097-65-4

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-methoxybenzamide

Cat. No. B6532069
CAS RN: 1019097-65-4
M. Wt: 414.5 g/mol
InChI Key: QOPPFVDVGWHWAS-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolylpyridazine, which is an interesting non-fused biheterocyclic system . Derivatives of pyrazolylpyridazine have a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of similar compounds has been carried out based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The crystalline structure of one compound was completely determined at 111 K and room temperature together with the isobaric thermal expansion .


Chemical Reactions Analysis

The reactions of hydrazide A with aryl isocyanate, aryl and alkyl isothiocyanates were performed . Hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the density of 3,5-Dimethyl-1H-pyrazol-4-amine is 1.16g/cm3, and its boiling point is 300.7ºC at 760mmHg .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit a wide spectrum of biological activity , suggesting that this compound may interact with multiple targets.

Mode of Action

It’s known that compounds with similar structures have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, bacterial growth, oxidative stress, and blood pressure regulation.

Pharmacokinetics

For instance, the compound’s solubility in polar organic solvents suggests that it may be well-absorbed in the body.

Result of Action

Compounds with similar structures have been known to stimulate plant growth , suggesting that this compound may have a similar effect in certain contexts.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 3,5-Dimethylpyrazole has hazard statements H302, H315, H319, H335, H361, H373 .

Future Directions

The future directions for this compound could involve further exploration of its biological activity, as well as its potential applications in various fields such as medicine or agriculture . Further studies could also focus on the synthesis of new potentially biologically active derivatives .

properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-13-16(2)29(28-15)22-12-11-21(26-27-22)24-18-7-9-19(10-8-18)25-23(30)17-5-4-6-20(14-17)31-3/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPPFVDVGWHWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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